Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate is a synthetic organic compound with significant relevance in pharmaceutical research and development. This compound is characterized by its unique molecular structure, which includes multiple ether functionalities and an amino group, making it of interest for various chemical and biological applications.
The synthesis of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate typically involves multi-step reactions that include esterification, amination, and etherification processes. The specific synthetic route may vary depending on the desired purity and yield.
The precise conditions (temperature, catalysts, solvents) for these reactions would be optimized based on laboratory protocols to achieve maximum yield and purity.
The molecular formula for Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate is , with a molecular weight of approximately 299.32 g/mol. Its structure can be represented using the following identifiers:
CCOC(=O)c1cc(OCCO)c(OCCOC)cc1NInChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3The compound exhibits several functional groups including an amino group (-NH₂), hydroxyl group (-OH), and multiple ether linkages (-O-R), contributing to its reactivity and potential biological activity.
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate can participate in various chemical reactions due to its functional groups:
The conditions for these reactions (pH, temperature, solvents) are critical for controlling reaction pathways and yields.
Research into similar compounds indicates that such benzoate esters may exhibit activity through modulation of enzyme function or interference with cellular signaling pathways.
Relevant data includes:
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: